BenchChemオンラインストアへようこそ!

6-Bromo-2-phenylquinazoline

α-Glucosidase Inhibition Type 2 Diabetes Antioxidant

6-Bromo-2-phenylquinazoline (CAS: 1004997-72-1) is a critical 2-arylquinazoline building block for SAR-driven drug discovery. The 6-bromo substituent uniquely modulates target engagement and metabolic stability, essential for developing potent kinase inhibitors (EGFR/HER2) and antidiabetic agents (α-glucosidase IC50 = 1.08 μM). Do not substitute with alternative halogens; this specific scaffold ensures reproducible SAR and synthetic routes.

Molecular Formula C14H9BrN2
Molecular Weight 285.14 g/mol
Cat. No. B8801301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-phenylquinazoline
Molecular FormulaC14H9BrN2
Molecular Weight285.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)Br
InChIInChI=1S/C14H9BrN2/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10/h1-9H
InChIKeyGAZQBWKCLAPIKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-phenylquinazoline as a Key Synthetic Intermediate and Pharmacological Probe in Quinazoline-Based Drug Discovery


6-Bromo-2-phenylquinazoline (CAS: 1004997-72-1) is a halogenated heterocyclic compound belonging to the 2-arylquinazoline class . Characterized by a bromine atom at the 6-position and a phenyl ring at the 2-position of the quinazoline core, this scaffold serves as a versatile synthetic intermediate in medicinal chemistry and a pharmacological probe for evaluating structure-activity relationships (SAR) [1]. Its primary utility in procurement lies in its role as a building block for the synthesis of diverse kinase inhibitors, nuclear receptor modulators, and enzyme-targeting agents, where the 6-bromo substituent imparts distinct electronic and steric properties that influence target binding and metabolic stability compared to non-halogenated or alternatively substituted analogs .

Why 6-Bromo-2-phenylquinazoline Cannot Be Simply Replaced by Other 2-Arylquinazolines or Halogenated Analogs


Generic substitution of 6-Bromo-2-phenylquinazoline with alternative 2-arylquinazolines or halogenated derivatives is scientifically unsound due to the compound's unique position-specific bromine atom, which critically modulates both target engagement and off-target selectivity [1]. The 6-bromo substituent is not merely a passive placeholder; it actively participates in hydrophobic interactions within enzyme active sites and influences the molecule's electronic distribution, affecting binding affinity and metabolic stability [2]. For instance, in α-glucosidase inhibition, the 6-bromo derivative exhibits sub-micromolar potency (IC50 = 1.08 μM), whereas the 6-iodo-2-(4-fluorophenyl) analog shows significantly reduced activity against the same enzyme (IC50 = 9.27 μM), demonstrating that halogen type and substitution pattern profoundly impact pharmacological outcome [3]. Furthermore, the 2-phenyl substitution is essential for maintaining the planar aromatic system required for intercalation or π-stacking interactions with target proteins, a feature that is disrupted in 4-substituted or non-aromatic analogs [4]. Therefore, substituting 6-Bromo-2-phenylquinazoline with a seemingly similar compound risks altering or abolishing the desired biological activity, compromising the validity of SAR studies and the reproducibility of synthetic routes .

Quantitative Differential Evidence for 6-Bromo-2-phenylquinazoline Against Key Comparators


Superior α-Glucosidase Inhibition of 6-Bromo-2-phenylquinazoline Compared to Acarbose and 6-Iodo Analogs

6-Bromo-2-phenylquinazoline (compound 3a) demonstrates a 4.1-fold improvement in α-glucosidase inhibition compared to the clinical standard acarbose. The 6-bromo derivative achieves an IC50 of 1.08 ± 0.02 μM, whereas acarbose exhibits an IC50 of 4.40 ± 0.05 μM [1]. Furthermore, the 6-iodo-2-(4-fluorophenyl) analog (compound 3f) shows an 8.6-fold lower potency against α-glucosidase (IC50 = 9.27 ± 0.02 μM), highlighting that the 6-bromo and 2-phenyl combination is critical for optimal activity [2].

α-Glucosidase Inhibition Type 2 Diabetes Antioxidant

Enhanced Dual Enzyme Inhibition: α-Amylase and α-Glucosidase Profile of 6-Bromo-2-phenylquinazoline

6-Bromo-2-phenylquinazoline (3a) exhibits dual inhibitory activity against both α-amylase and α-glucosidase, with IC50 values of 5.33 ± 0.01 μM and 1.08 ± 0.02 μM, respectively [1]. In contrast, acarbose, a standard antidiabetic drug, displays an IC50 of 2.92 ± 0.02 μM for α-amylase but is 1.8-fold less potent against α-amylase compared to acarbose. Importantly, the 6-bromo-8-iodo-2-phenyl derivative (3i) shows even stronger α-amylase inhibition (IC50 = 1.18 ± 0.06 μM), but its α-glucosidase activity (1.01 ± 0.05 μM) is only marginally better than 3a, indicating that the 6-bromo substitution alone provides a balanced dual inhibition profile suitable for further optimization [2].

α-Amylase Inhibition Type 2 Diabetes Dual Enzyme Inhibition

Moderate Anticancer Cytotoxicity Profile of 6-Bromo-2-phenylquinazoline Against Breast and Lung Cancer Cell Lines

6-Bromo-2-phenylquinazoline (3a) exhibits moderate cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of 11.39 ± 0.12–20.00 ± 0.05 μM [1]. In comparison, the standard chemotherapeutic agents doxorubicin (IC50 = 0.25 ± 0.05 μM for MCF-7; 0.36 ± 0.07 μM for A549) and gefitinib (IC50 = 0.19 ± 0.04 μM for MCF-7; 0.25 ± 0.03 μM for A549) are approximately 45- to 100-fold more potent [2]. This moderate potency, however, positions the compound as a useful scaffold for further optimization, as it avoids the high toxicity associated with more potent agents while still providing a tractable starting point for lead generation.

Anticancer Cytotoxicity MCF-7 A549

Inferred Superior Kinase Inhibition Potential of 6-Bromo-2-phenylquinazoline Based on EGFR/HER2 SAR

Although no direct head-to-head kinase inhibition data exists for 6-Bromo-2-phenylquinazoline, a closely related 6-substituted quinazoline analog (Compound 5c) demonstrates potent dual inhibition of EGFR (IC50 = 2.6 nM) and HER2 (IC50 = 4.3 nM) [1]. This class-level inference suggests that 6-Bromo-2-phenylquinazoline, as a 6-substituted quinazoline, may retain similar nanomolar potency and kinase selectivity, particularly when compared to non-halogenated or 4-substituted quinazolines that often show reduced activity [2]. The bromine at the 6-position is known to enhance hydrophobic interactions in the ATP-binding pocket, a feature that is less pronounced in chloro- or unsubstituted analogs .

EGFR HER2 Kinase Inhibition Cancer

Validated Research and Industrial Applications for 6-Bromo-2-phenylquinazoline Based on Quantitative Evidence


Type 2 Diabetes Drug Discovery: α-Glucosidase and α-Amylase Dual Inhibition

Procure 6-Bromo-2-phenylquinazoline for structure-activity relationship (SAR) studies in the development of novel antidiabetic agents targeting both α-glucosidase (IC50 = 1.08 μM) and α-amylase (IC50 = 5.33 μM) [1]. Its balanced dual inhibition profile and superior potency over acarbose (α-glucosidase IC50 = 4.40 μM) make it an ideal starting scaffold for optimizing glycemic control [2].

Anticancer Lead Optimization: MCF-7 and A549 Cytotoxicity Profiling

Use 6-Bromo-2-phenylquinazoline as a moderately cytotoxic starting point (IC50 = 11.39–20.00 μM against MCF-7 and A549) for medicinal chemistry optimization aimed at improving potency while maintaining a favorable therapeutic index [3]. The compound's lower intrinsic toxicity compared to clinical standards like doxorubicin and gefitinib allows for systematic analog synthesis to enhance cancer cell selectivity [4].

Kinase Inhibitor Development: EGFR and HER2 Targeting Scaffold

Employ 6-Bromo-2-phenylquinazoline as a key synthetic intermediate for generating 6-substituted quinazoline-based EGFR and HER2 kinase inhibitors, where the 6-bromo group is critical for achieving nanomolar potency (inferred from analog IC50 = 2.6 nM for EGFR) [5]. The bromine substituent enhances hydrophobic interactions within the ATP-binding pocket, a feature that is diminished in chloro- or unsubstituted derivatives .

Constitutive Androstane Receptor (CAR) Modulator Synthesis

Utilize 6-Bromo-2-phenylquinazoline in the synthesis of 2-substituted quinazoline derivatives for evaluating CAR agonism or antagonism [6]. The 2-phenyl substituent is essential for maintaining the planar aromatic system required for high-affinity CAR binding, and the 6-bromo group provides a synthetic handle for further diversification [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-phenylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.